molecular formula C13H10Cl2FN3O2S2 B4118201 N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide

N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide

Cat. No. B4118201
M. Wt: 394.3 g/mol
InChI Key: YXCNEBXPNLKTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide works by inhibiting the activity of certain enzymes, including carbonic anhydrase and histone deacetylase. These enzymes are involved in various cellular processes, including cell growth and gene expression. By inhibiting their activity, N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide can disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a potentially safer and more effective treatment option than traditional chemotherapy drugs.
However, there are also limitations to using N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide in lab experiments. For example, it can be difficult to synthesize in large quantities, which can limit its availability for research purposes. It also has low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide. One area of focus is on improving its solubility and bioavailability, which could make it a more effective treatment option. Another area of research is on identifying potential drug combinations that could enhance its therapeutic properties.
In addition, further studies are needed to better understand its mechanism of action and its potential use in treating other diseases beyond cancer and inflammation. Overall, N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide shows promise as a potential therapeutic agent and warrants further investigation in future research.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide has been studied for its potential therapeutic properties in various scientific research areas. One of the primary applications is in the field of cancer research. Studies have shown that N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the activity of certain enzymes that are responsible for cancer cell growth.
In addition to cancer research, N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide has also been studied for its potential use in treating other diseases. For example, it has been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[(4-fluorophenyl)sulfonylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FN3O2S2/c14-10-2-1-3-11(12(10)15)17-13(22)18-19-23(20,21)9-6-4-8(16)5-7-9/h1-7,19H,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCNEBXPNLKTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide
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N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide
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N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide
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N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide
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N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide

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